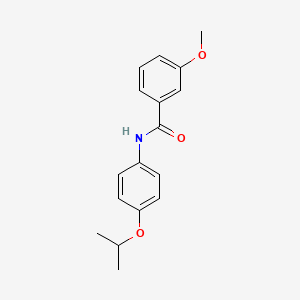![molecular formula C11H7N5O2S2 B5629033 5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5629033.png)
5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors like 8-hydroxyquinoline, which is reacted with different reagents such as methyl chloroacetate to yield intermediate compounds. These intermediates undergo further reactions, including condensation with hydrazine hydrate and treatment with phenyl iso/thioisocyanates, leading to the formation of the desired thiadiazole and quinoline derivatives (Saeed et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of a thiosemicarbazide derivative was confirmed by X-ray crystallography, highlighting the precise arrangement of atoms within the molecule and providing insights into its chemical reactivity and interactions (Saeed et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensation, nitration, and nucleophilic substitution, leading to the formation of diverse derivatives with potential biological activity. The reactivity is influenced by the presence of electron-withdrawing groups and the structural configuration of the thiadiazole and quinoline units (Shlenev et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallography studies reveal how intramolecular and intermolecular interactions, such as hydrogen bonding, influence the stability and physical form of these compounds (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are central to understanding the potential applications of these compounds. Their reactivity is characterized by the ability to undergo substitution reactions, cyclization, and interaction with nucleophiles, which is crucial for the synthesis of targeted derivatives with desired biological or chemical properties (Androsov, 2008).
Mécanisme D'action
Orientations Futures
The future directions for this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing side effects. If it’s used in chemical synthesis, research could focus on finding more efficient or environmentally friendly ways to synthesize it .
Propriétés
IUPAC Name |
5-(5-nitroquinolin-8-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2S2/c12-10-14-15-11(20-10)19-8-4-3-7(16(17)18)6-2-1-5-13-9(6)8/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLHVJZKVABYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)SC3=NN=C(S3)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Nitroquinolin-8-yl)sulfanyl-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5628952.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-5-(ethylthio)thiophene-2-carboxamide](/img/structure/B5628953.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)
![1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5628992.png)
![N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5628995.png)


![N-{4-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5629011.png)


![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5629042.png)
![N-{[1-(1,3-benzothiazol-6-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B5629048.png)
